molecular formula C11H21NO4 B15314852 tert-butyl (2S,6R)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate

tert-butyl (2S,6R)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate

Cat. No.: B15314852
M. Wt: 231.29 g/mol
InChI Key: YJPPRECNUURDRC-BDAKNGLRSA-N
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Description

tert-butyl (2S,6R)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate: is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by its unique structure, which includes a morpholine ring substituted with a tert-butyl group, a hydroxymethyl group, and a methyl group. It is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2S,6R)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde under acidic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through the reaction of the morpholine derivative with tert-butyl chloride in the presence of a base such as sodium hydroxide.

    Hydroxymethylation: The hydroxymethyl group can be introduced through the reaction of the morpholine derivative with formaldehyde under basic conditions.

    Methylation: The methyl group can be introduced through the reaction of the morpholine derivative with methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above-mentioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-butyl (2S,6R)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate can undergo oxidation reactions to form corresponding oxides.

    Reduction: The compound can be reduced to form the corresponding alcohols or amines.

    Substitution: The compound can undergo substitution reactions where the hydroxymethyl group can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogenating agents such as thionyl chloride and phosphorus tribromide.

Major Products Formed:

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of halogenated derivatives and other substituted morpholine derivatives.

Scientific Research Applications

Chemistry: tert-butyl (2S,6R)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate is used as a building block in organic synthesis. It is used in the synthesis of various complex molecules and as a reagent in chemical reactions.

Biology: The compound is used in biological research to study the effects of morpholine derivatives on biological systems. It is used in the synthesis of biologically active molecules and as a probe in biochemical assays.

Medicine: this compound is used in medicinal chemistry to develop new drugs. It is used as a starting material in the synthesis of pharmaceutical compounds and as a reference standard in drug development.

Industry: The compound is used in the chemical industry as an intermediate in the synthesis of various chemicals. It is used in the production of agrochemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of tert-butyl (2S,6R)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors in biological systems, leading to various biochemical effects. The hydroxymethyl and methyl groups play a crucial role in its binding to molecular targets, influencing its activity and specificity.

Comparison with Similar Compounds

  • tert-butyl (2S,6R)-2-(hydroxymethyl)-6-ethylmorpholine-4-carboxylate
  • tert-butyl (2S,6R)-2-(hydroxymethyl)-6-propylmorpholine-4-carboxylate
  • tert-butyl (2S,6R)-2-(hydroxymethyl)-6-isopropylmorpholine-4-carboxylate

Comparison: tert-butyl (2S,6R)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate is unique due to its specific substitution pattern on the morpholine ring. The presence of the tert-butyl group and the hydroxymethyl group provides distinct chemical properties and reactivity compared to similar compounds. The methyl group at the 6-position also influences its biological activity and interactions with molecular targets.

Properties

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

IUPAC Name

tert-butyl (2S,6R)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate

InChI

InChI=1S/C11H21NO4/c1-8-5-12(6-9(7-13)15-8)10(14)16-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m1/s1

InChI Key

YJPPRECNUURDRC-BDAKNGLRSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@H](O1)CO)C(=O)OC(C)(C)C

Canonical SMILES

CC1CN(CC(O1)CO)C(=O)OC(C)(C)C

Origin of Product

United States

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